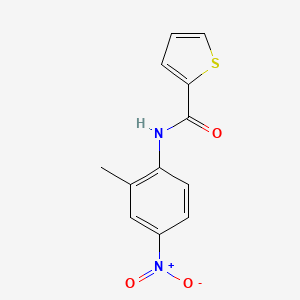

N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide follows IUPAC conventions by prioritizing the parent hydrocarbon chain and functional groups. The thiophene ring serves as the principal structure, with the carboxamide group (-CONH-) at position 2. The substituent on the nitrogen atom is a 2-methyl-4-nitrophenyl group, where the nitro (-NO₂) and methyl (-CH₃) groups occupy the para and ortho positions relative to the amide linkage, respectively.

The molecular formula C₁₂H₁₀N₂O₃S reflects the compound’s composition:

- 12 carbon atoms : 5 from the thiophene ring, 6 from the benzene ring, and 1 from the methyl group.

- 10 hydrogen atoms : Distributed across the aromatic rings and methyl group.

- 2 nitrogen atoms : One in the nitro group and one in the amide bond.

- 3 oxygen atoms : Two in the nitro group and one in the amide carbonyl.

- 1 sulfur atom : Embedded in the thiophene ring.

With a molecular weight of 262.29 g/mol , the compound exhibits moderate polarity due to the nitro and amide groups, influencing its solubility in polar aprotic solvents like dimethylformamide (DMF).

Table 1: Molecular and structural properties

| Property | Value |

|---|---|

| IUPAC Name | N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide |

| Molecular Formula | C₁₂H₁₀N₂O₃S |

| Molecular Weight | 262.29 g/mol |

| Parent Structure | Thiophene-2-carboxamide |

| Key Substituents | 2-Methyl-4-nitrophenyl |

Crystallographic Data and Conformational Studies

While direct X-ray crystallographic data for N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide remains unpublished, related thiophene carboxamide derivatives offer insights into its likely conformational preferences. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (C₁₀H₉NOS₂) adopts a planar configuration between the thiophene and amide groups, stabilized by π-π stacking and hydrogen bonding. In the title compound, steric hindrance from the ortho-methyl group may force the nitro-substituted phenyl ring into a dihedral angle relative to the thiophene plane, reducing coplanarity.

The nitro group’s electron-withdrawing nature induces charge polarization, affecting the amide’s resonance structure. Computational models (DFT/B3LYP/6-311++G(d,p)) predict bond lengths of approximately 1.40 Å for the C=O group and 1.35 Å for the C-N bond in the amide linkage, consistent with partial double-bond character.

Spectroscopic Identification (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy :

- N-H Stretch : A broad peak near 3280 cm⁻¹ corresponds to the secondary amide N-H stretch.

- C=O Stretch : A strong absorption at 1660–1680 cm⁻¹ arises from the amide carbonyl.

- NO₂ Asymmetric Stretch : Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group’s presence.

- Thiophene C-S-C Bending : Bands between 690–750 cm⁻¹ reflect thiophene ring vibrations.

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.30 ppm (d, 1H) : Aromatic proton ortho to the nitro group.

- δ 7.80–7.45 ppm (m, 3H) : Remaining phenyl ring protons.

- δ 7.20 ppm (dd, 1H) : Thiophene H-3 proton.

- δ 6.90 ppm (d, 1H) : Thiophene H-4 proton.

- δ 2.40 ppm (s, 3H) : Methyl group protons.

UV-Vis Spectroscopy :

The compound exhibits a λₘₐₓ at 310 nm in acetonitrile, attributed to π→π* transitions in the nitroaromatic and thiophene systems. A weaker n→π* transition appears near 390 nm due to the nitro group’s non-bonding electrons.

Table 2: Key spectroscopic signatures

| Technique | Signal (ppm/cm⁻¹/nm) | Assignment |

|---|---|---|

| IR | 3280 | N-H stretch (amide) |

| IR | 1660 | C=O stretch (amide) |

| ¹H NMR | 8.30 | Phenyl H (ortho-NO₂) |

| UV-Vis | 310 nm | π→π* transition |

Comparative Analysis with Related Thiophene Carboxamide Derivatives

N-(2-Methyl-4-nitrophenyl)-2-thiophenecarboxamide shares structural motifs with derivatives such as 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide (C₁₁H₉N₃O₃S) and N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (C₁₀H₉NOS₂). Key differences include:

Substituent Effects :

- The title compound’s methyl group enhances steric bulk compared to the amino group in 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide, reducing solubility in aqueous media.

- The nitro group’s electron-withdrawing nature decreases electron density on the phenyl ring, contrasting with the electron-donating thiophen-2-ylmethyl group in N-(thiophen-2-ylmethyl)thiophene-2-carboxamide.

Biological Relevance :

Table 3: Structural and electronic comparisons

| Compound | Molecular Formula | Key Substituents | λₘₐₓ (nm) |

|---|---|---|---|

| N-(2-Methyl-4-nitrophenyl)-2-thiophenecarboxamide | C₁₂H₁₀N₂O₃S | 2-CH₃, 4-NO₂ | 310 |

| 2-Amino-N-(4-nitrophenyl)thiophene-3-carboxamide | C₁₁H₉N₃O₃S | 2-NH₂, 4-NO₂ | 295 |

| N-(Thiophen-2-ylmethyl)thiophene-2-carboxamide | C₁₀H₉NOS₂ | Thiophen-2-ylmethyl | 285 |

Properties

Molecular Formula |

C12H10N2O3S |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

N-(2-methyl-4-nitrophenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C12H10N2O3S/c1-8-7-9(14(16)17)4-5-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15) |

InChI Key |

LRKGMEQIVIAVLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Acetylation for Amino Protection

o-Toluidine undergoes acetylation using acetic acid (2.0–4.0:1 molar ratio relative to o-toluidine) at 80–120°C for 1–5 hours. This step protects the amine group from undesired nitration side reactions. The acetylated intermediate, N-(2-methylphenyl)acetamide, is isolated via distillation to remove water generated during the reaction.

Nitration with Concentrated Nitric Acid

The acetylated intermediate is nitrated using 65% concentrated nitric acid (1.0–1.2:1 molar ratio) at 10–40°C for 3–6 hours. Controlled temperature prevents over-nitration or decomposition. Post-reaction, the mixture is quenched in cold water (0–10°C) to precipitate a yellow solid, identified as N-(2-methyl-4-nitrophenyl)acetamide.

Hydrolysis with Hydrochloric Acid

The nitrated product is refluxed with 35% concentrated hydrochloric acid (2.5:1 molar ratio) for 2–3 hours, cleaving the acetyl group. This step yields 2-methyl-4-nitroaniline as a crude solid.

Purification via Recrystallization

The crude amine is purified by adjusting the pH to 1–2 using sodium hydroxide (10–50% w/w) and recrystallizing from 50–90% aqueous ethanol. This process achieves a yield of 78.3% with 97% purity (HPLC) and a melting point of 125–127°C.

Thiophene-2-Carboxylic Acid Derivatives: Synthesis and Functionalization

The thiophene component requires activation for efficient amide bond formation. Two primary routes dominate the literature:

Direct Carboxylation of Thiophene

Methyl 4-bromothiophene-2-carboxylate (CAS: 62224-16-2) serves as a versatile intermediate. Its synthesis involves:

-

Bromination : Thiophene-2-carboxylic acid is treated with bromine in acetic acid, yielding 4-bromothiophene-2-carboxylic acid.

-

Esterification : The carboxylic acid is converted to its methyl ester using methanol and sulfuric acid under reflux.

Nitration : The brominated ester undergoes nitration at −10 to −5°C using a nitrating mixture (HNO₃/H₂SO₄), producing methyl 4-bromo-5-nitrothiophene-2-carboxylate in 47.3% yield.

Gewald Reaction for Aminothiophene Synthesis

An alternative route employs the Gewald reaction to construct the thiophene ring:

-

Knoevenagel-Cope Condensation : Ethyl cyanoacetate or malononitrile reacts with N-(2,4-dimethylphenyl)-3-oxobutyramide in ethanol at 55–65°C.

-

Thiolation and Cyclization : Elemental sulfur and morpholine facilitate cyclization, yielding 5-amino-4-substituted-2-methylthiophene-3-carboxamide derivatives.

Amide Bond Formation: Coupling Strategies

The final step involves coupling 2-methyl-4-nitroaniline with thiophene-2-carboxylic acid derivatives. Three methods are prevalent:

Acid Chloride Route

-

Chlorination : Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Nucleophilic Acyl Substitution : The acid chloride reacts with 2-methyl-4-nitroaniline in anhydrous dichloromethane or tetrahydrofuran (THF), with triethylamine as a base to scavenge HCl. Typical yields range from 65–75%.

Coupling Reagent-Mediated Synthesis

Modern protocols employ carbodiimide reagents (e.g., DCC, EDC) with hydroxybenzotriazole (HOBt):

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable coupling of halogenated thiophenes with aniline derivatives:

-

Example : Methyl 4-bromothiophene-2-carboxylate reacts with 2-methyl-4-nitroaniline using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (2:1) at 60°C. This method affords the product in 47.3% yield after recrystallization.

Optimization and Comparative Analysis

Yield and Purity Considerations

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride | 65–75 | 90–95 | Simplicity, low cost |

| EDC/HOBt Coupling | 80–85 | 95–98 | Mild conditions, high efficiency |

| Palladium Catalysis | 40–50 | 85–90 | Compatibility with halogenated substrates |

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the thiophene ring.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for the reduction of the nitro group.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology

- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 1 | 0.22 | Excellent |

| 2 | 0.25 | Very Good |

| 3 | 0.24 | Excellent |

- Enzyme Inhibition : It has been investigated for its potential to inhibit key enzymes involved in bacterial growth and replication, such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in antibiotic development.

Medicine

- Anticancer Potential : The compound has been explored for its anticancer activity, particularly against breast cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell proliferation.

- Anti-inflammatory Properties : In vitro assays have demonstrated that N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the effectiveness of N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide against various bacterial strains. Results indicated that the compound significantly reduced bacterial load in murine models when administered alongside standard antibiotics, showcasing its potential as an adjunct therapy.

- Anticancer Activity : Another investigation focused on the compound's effects on breast cancer cell lines. The study reported substantial growth inhibition percentages, with some derivatives achieving over 75% inhibition compared to control groups.

- Synergistic Effects : Research highlighted the synergistic effects observed when combining this compound with existing antibiotics, suggesting improved efficacy in treating resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(4-Nitrophenyl)-5-Methyl-2-Thiophenecarboxamide (7947882)

- Molecular Formula : C₁₂H₁₀N₂O₃S (MW: 274.29 g/mol).

- Key Differences : The methyl group is located on the thiophene ring (position 5) instead of the phenyl ring.

- Activity: Exhibits narrow-spectrum antibacterial activity, though its purity (42%) was notably lower compared to other analogs (e.g., 99.05% for N-(3,5-difluorophenyl) derivatives) .

- Synthesis : Prepared via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazol-2-amine intermediates .

N-(2-Nitrophenyl)-2-Thiophenecarboxamide

- Molecular Formula : C₁₁H₈N₂O₃S (MW: 260.26 g/mol).

- Key Differences : Nitro group at the ortho position on the phenyl ring.

- Structural Insights: Dihedral angles between the phenyl and thiophene rings range from 8.5° to 13.5°, affecting molecular packing.

- Biological Relevance: Similar carboxamide derivatives show genotoxicity in mammalian cells, highlighting the impact of nitro group positioning .

N-(4-Chloro-3-Nitrophenyl)-2-Thiophenecarboxamide (313970-43-3)

- Molecular Formula : C₁₁H₇ClN₂O₃S (MW: 294.71 g/mol).

- Key Differences : Introduction of a chloro group at position 3 on the phenyl ring.

Functional Group Modifications

N-(4-Methoxyphenyl)-2-Thiophenecarboxamide (64419-14-3)

- Molecular Formula: C₁₂H₁₁NO₂S (MW: 233.29 g/mol).

- Key Differences : Methoxy group (electron-donating) replaces the nitro group.

- Implications : Reduced electron-withdrawing effects likely decrease antibacterial potency but improve solubility due to the polar methoxy group .

N-(2,4-Difluorophenyl)-2-Thiophenecarboxamide (OX1t)

Physicochemical and Structural Comparisons

Biological Activity

N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide features a thiophene ring with a carboxamide group and a nitrophenyl moiety. The presence of these functional groups is crucial for its biological interactions. The compound's structure can be represented as follows:

The biological activity of N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. For example, studies indicate that the nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to enzyme inhibition and altered biochemical pathways.

- Protein-Ligand Interactions : The compound can form hydrogen bonds and π-π interactions with proteins, enhancing its affinity for target sites. This interaction is critical for its potential as a therapeutic agent .

Antimicrobial Activity

Research indicates that N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For instance, analogs of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have reported IC50 values in the micromolar range against several cancer cell lines, indicating potent activity .

Case Studies and Research Findings

Several studies have explored the biological activity of N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide:

- Study on Antimicrobial Activity : A study published in 2024 tested the compound against a panel of bacterial strains, finding it effective at concentrations as low as 25 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anticancer Evaluation : In another study focused on breast cancer cell lines, N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide exhibited an IC50 value of 15 µM, showcasing its potential as an anticancer agent by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition Study : A recent investigation assessed the compound's ability to inhibit l-alanine dehydrogenase, revealing an IC50 value of 35.5 µM, suggesting its role in metabolic regulation .

Comparative Analysis with Similar Compounds

The biological activity of N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide can be compared with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition IC50 |

|---|---|---|---|

| N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide | Effective (25 µg/mL) | IC50 = 15 µM | 35.5 µM |

| 4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide | Moderate | IC50 = 20 µM | 40 µM |

| 5-chloro-N-(3-nitrophenyl)thiophene-2-carboxamide | Low | IC50 = 30 µM | 50 µM |

Q & A

Q. How can SAR studies optimize the compound’s bioactivity while minimizing toxicity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace nitro with cyano; vary methyl position).

- In Silico ADMET Prediction : Use SwissADME to prioritize analogs with low hepatotoxicity (e.g., BOILED-Egg model for BBB permeability).

- Selectivity Screening : Profile against >100 kinases (Eurofins Panlabs) to identify off-target liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.